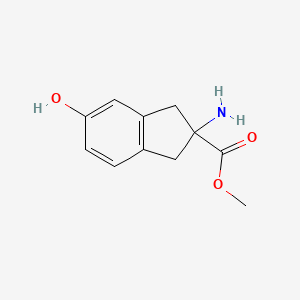

methyl 2-amino-5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate

Description

Methyl 2-amino-5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate is a bicyclic β-keto ester derivative featuring an indene backbone substituted with amino, hydroxyl, and carboxylate functional groups. Its structure includes a fused bicyclic system (2,3-dihydro-1H-indene) with critical substituents at positions 2 (amino and carboxylate) and 5 (hydroxyl). This compound serves as a versatile intermediate in asymmetric catalysis and pharmaceutical synthesis, particularly for generating quaternary stereocenters or bioactive derivatives .

Properties

IUPAC Name |

methyl 2-amino-5-hydroxy-1,3-dihydroindene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-15-10(14)11(12)5-7-2-3-9(13)4-8(7)6-11/h2-4,13H,5-6,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUMFOXCJLGQOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC2=C(C1)C=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate typically involves the following steps:

Formation of the Indene Ring: The indene ring can be synthesized through various methods, including the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Functional Groups: The amino and hydroxyl groups can be introduced through nucleophilic substitution reactions. For example, the hydroxyl group can be introduced by the oxidation of a precursor compound, while the amino group can be introduced through amination reactions.

Esterification: The carboxylate ester group can be introduced through esterification reactions using methanol and an appropriate acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may yield an amine.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of methyl 2-amino-5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate as an anticancer agent. It has been evaluated for its ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation.

Case Study: Tubulin Polymerization Inhibition

A series of dihydro-1H-indene derivatives, including this compound, were synthesized and tested for their antiproliferative effects against various cancer cell lines. One derivative demonstrated an IC50 value between 0.028 and 0.087 µM, indicating potent activity against cancer cells by inducing apoptosis and cell cycle arrest at the G2/M phase .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 12d | 0.028 - 0.087 | Inhibits tubulin polymerization |

| 12q | Not specified | Induces apoptosis |

Anti-Angiogenic Activity

The compound also exhibits anti-angiogenic properties, which are vital in preventing tumor growth and metastasis. By inhibiting the formation of new blood vessels, it reduces the supply of nutrients to tumors.

Study Findings

In vivo assays indicated that the compound could prevent tumor generation and inhibit angiogenesis without significant toxicity . This characteristic makes it a promising candidate for combination therapies in oncology.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Modifications on the indene core and substituents can significantly influence biological activity.

Key Observations

- Electron-donating groups on the B ring enhance antiproliferative activity.

- Specific substitutions lead to varying degrees of inhibition against cancer cell lines.

Mechanism of Action

The mechanism of action of methyl 2-amino-5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding to target proteins and enzymes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 2,3-dihydro-1H-indene carboxylates allows for tailored applications in medicinal chemistry, agrochemistry, and organocatalysis. Below is a comparative analysis of methyl 2-amino-5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate with key analogs:

Table 1: Structural and Functional Comparison of Selected Indene Carboxylates

Key Observations:

Substituent Effects on Bioactivity: The methylamino-substituted analog (DDR1 inhibitor, ) demonstrates the importance of nitrogen-containing groups in kinase targeting, contrasting with the agrochemical impurity (chloro-substituted, ), where electron-withdrawing groups enhance stability.

Synthetic Methodologies: Chloro-substituted derivatives (e.g., ) are synthesized via Friedel-Crafts alkylation, while amino derivatives (e.g., ) require protective groups (Boc) to prevent side reactions. Phase-transfer catalysis (e.g., ) and organocatalysis (e.g., ) are critical for achieving enantioselectivity in β-keto ester derivatives.

Physical Properties: Higher melting points (e.g., 346°C for ) correlate with electron-withdrawing substituents (Cl, oxo), while amino/hydroxyl groups may reduce crystallinity due to hydrogen bonding. Molecular weights range from 224.64 g/mol (chloro derivative, ) to 269.11 g/mol (benzyl-substituted, ), influencing solubility and bioavailability.

Applications: DDR1 inhibitors () highlight medicinal applications, whereas indene carboxylates in organocatalysis () enable asymmetric synthesis of complex molecules. Chloro-substituted derivatives () serve as agrochemical impurities, emphasizing regulatory relevance in analytical chemistry.

Biological Activity

Methyl 2-amino-5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate is an organic compound belonging to the indene derivatives, which are noted for their diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an indene ring system with an amino group, a hydroxyl group, and a carboxylate ester group. These functional groups are crucial for its biological activity.

- Chemical Formula : C₁₁H₁₃N₁O₃

- CAS Number : 790614-25-4

Mechanisms of Biological Activity

This compound exhibits various biological activities that can be attributed to its interaction with specific molecular targets:

- Antimicrobial Activity : The presence of hydroxyl and amino groups enhances its ability to interact with microbial cell membranes, leading to potential antibacterial and antifungal effects.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and modulation of signaling pathways involved in cell survival.

- Anti-inflammatory Effects : The compound has been shown to reduce inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases.

In Vitro Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Microorganism | MIC (µg/mL) | Comparison Drug |

|---|---|---|

| Staphylococcus aureus | 32 | Penicillin |

| Escherichia coli | 64 | Ampicillin |

- Cytotoxicity Against Cancer Cells : In a study involving human cancer cell lines (e.g., HeLa and MCF-7), the compound showed IC50 values indicating effective cytotoxicity at low concentrations .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Mechanistic Insights

The mechanism of action appears to involve the modulation of key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation. The compound may also induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

- Case Study on Anticancer Activity : A recent investigation into the anticancer properties of this compound revealed that treatment led to a significant reduction in tumor size in xenograft models. Histological analysis showed increased apoptosis in treated tumors compared to controls .

- Clinical Relevance : While clinical trials are yet to be conducted, preliminary findings suggest that this compound could serve as a lead candidate for further development into therapeutic agents targeting bacterial infections and cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.